molecular formula C16H15ClN2O2 B2607005 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea CAS No. 338413-49-3

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea

Cat. No.: B2607005
CAS No.: 338413-49-3
M. Wt: 302.76
InChI Key: WTJDLWXKWTWMKR-ZHACJKMWSA-N
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Description

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea is a versatile compound used in various scientific research fields. Its unique structure, which includes a chlorophenyl and a methoxyphenyl group, allows it to participate in diverse chemical reactions and applications, making it invaluable for advancing various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with an isocyanate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone, while reduction could produce an amine derivative .

Scientific Research Applications

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: Shares a similar chlorophenyl group but differs in its overall structure and applications.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but has different functional groups and reactivity.

Uniqueness

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea is unique due to its combination of chlorophenyl and methoxyphenyl groups, which provide it with distinct chemical properties and reactivity. This makes it particularly useful in a wide range of scientific research applications.

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-21-15-8-6-14(7-9-15)19-16(20)18-11-10-12-2-4-13(17)5-3-12/h2-11H,1H3,(H2,18,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJDLWXKWTWMKR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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